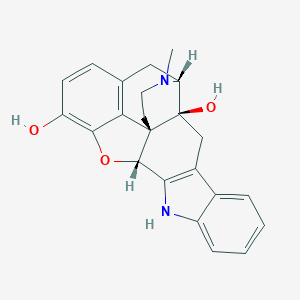
Oxymorphindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxymorphindole is a selective δ-opioid receptor agonist that has been synthesized and studied for its potential analgesic properties. It was designed under the message-address concept, originating from the message site of the δ-opioid receptor-selective antagonist NTI . This compound has shown promise in providing analgesia with reduced side effects compared to traditional opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphindole involves the transformation of the 17-nitrogen substituent from cyclopropylmethyl to methyl . Various methods have been reported for the synthesis of indole derivatives, which are prevalent moieties in this compound. These methods include classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of indole derivatives generally involves the use of aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
Chemical Reactions Analysis
Types of Reactions
Oxymorphindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include titanium(III) chloride, which is used in the reduction of o-nitrostyrenes to form indoles . Other reagents and conditions depend on the specific synthetic route being employed.
Major Products Formed
The major products formed from the reactions involving this compound are typically indole derivatives, which are crucial for the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of G protein-coupled receptor pathways, resulting in analgesic effects . The compound’s mechanism of action involves the modulation of nociceptive signals in the peripheral and central nervous systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxymorphindole include other δ-opioid receptor agonists and indole derivatives. Some examples are:
Uniqueness
This compound is unique in its selective action on δ-opioid receptors, which allows it to provide analgesia with potentially fewer side effects compared to traditional opioids like morphine . Its combination with loperamide has shown increased potency and reduced risks for dangerous side effects .
Biological Activity
Oxymorphindole (OMI), chemically known as 17-methyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan, is a compound belonging to the morphinan family and is recognized for its unique pharmacological properties. This article explores the biological activity of OMI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily acts as a delta-opioid receptor (DOR) agonist, which has been shown to produce significant analgesic effects. Research indicates that OMI can synergistically enhance the analgesic effects of other opioids when used in combination therapies. For instance, a study demonstrated that the combination of peripherally restricted mu-opioid receptor (MOR) agonist loperamide and OMI resulted in enhanced anti-hyperalgesia in mice, indicating a potential for effective pain management with reduced central side effects .
Table 1: Summary of Biological Activities of this compound
Research Findings
- Analgesic Efficacy : A study found that OMI significantly reduced the activity of C-fiber nociceptors expressing NaV1.8, which are crucial for transmitting pain signals. This reduction was evident both in naive mice and in those subjected to inflammatory conditions, showcasing OMI's potential for treating pain without central nervous system involvement .
- Combination Therapy Studies : Research highlighted the effectiveness of combining OMI with loperamide. In behavioral studies involving mice with induced inflammation, this combination exhibited an approximately 100-fold increase in potency compared to individual applications. The results suggest that such combinations could provide robust analgesic effects while minimizing adverse effects associated with systemic opioid administration .
- Case Studies : In clinical observations involving patients with chronic pain conditions, OMI has been noted to improve pain management outcomes when integrated into multimodal analgesic regimens. However, specific case studies detailing these observations remain limited in published literature.
Safety and Side Effects
While OMI demonstrates significant analgesic properties, its safety profile must be considered. The primary concern with opioid compounds is the risk of developing tolerance and dependence. However, studies suggest that OMI's peripheral action may mitigate some central side effects typically associated with opioid use .
Properties
CAS No. |
111469-88-6 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |
InChI Key |
YQNZUKAKYJMEFE-LMDOGRNLSA-N |
SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Canonical SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Synonyms |
oxymorphindole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















